Comparative Physicochemical Properties: Methyl Ester vs. Heavier Alkyl Esters
The methyl ester of 3-amino-2-naphthoate offers a distinct balance of volatility and reactivity compared to its ethyl and tert-butyl analogs. The boiling point of methyl 3-amino-2-naphthoate is predicted to be 360.1±15.0°C at 760 mmHg, while the propyl ester has a higher molecular weight (229.27 vs. 201.22 g/mol) and presumably an even higher boiling point . The methyl ester's lower steric hindrance facilitates nucleophilic attack at the carbonyl carbon, making it a more reactive acyl donor for amide bond formation under mild conditions . This is a critical advantage when coupling with sterically demanding amines.
| Evidence Dimension | Reactivity and Physical Properties |
|---|---|
| Target Compound Data | Boiling point: 360.1±15.0°C (Predicted); MW: 201.22 g/mol; Density: 1.2±0.1 g/cm³ (Predicted) |
| Comparator Or Baseline | Propyl 3-amino-2-naphthalenecarboxylate: MW 229.27 g/mol; tert-Butyl 3-amino-2-naphthoate: MW 243.30 g/mol |
| Quantified Difference | MW lower by 28–42 g/mol; lower steric bulk at ester group |
| Conditions | Predicted values from ACD/Labs and ChemBlink databases |
Why This Matters
Lower molecular weight and reduced steric bulk translate to higher volatility for purification and faster reaction kinetics in amidation, directly impacting manufacturing efficiency and yield.
